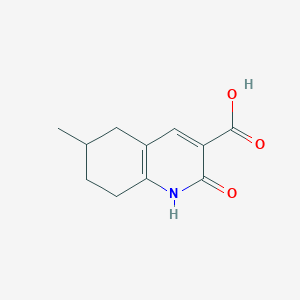![molecular formula C13H19BrClNO B1442610 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219948-99-8](/img/structure/B1442610.png)
3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride
Descripción general
Descripción
3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a monoisotopic mass of 319.033844 Da .
Molecular Structure Analysis
The molecular structure of 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromo-ethylphenol group via a methylene bridge .Aplicaciones Científicas De Investigación
Synthesis and Characterization : A study by Sarbu et al. (2019) details the synthesis of novel bromo-substituted compounds, which include pyrrolidinyl derivatives. These compounds were characterized using various spectroscopic methods.
Potential for Pharmaceutical Applications : Research by Ghelfi et al. (2003) discusses the synthesis of pyrrolin-2-ones, which could be useful in creating agrochemicals or medicinal compounds. This indicates the potential application of these compounds in pharmaceutical and agricultural industries.
Crystal Structure Analysis : The study by He (2010) focuses on the synthesis of a compound similar in structure to 3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride. It provides insight into the crystal structure and molecular conformations of such compounds.
Antibacterial Activity : Research on pyrrolidinyl derivatives, such as the study by Bogdanowicz et al. (2013), demonstrates the potential antibacterial properties of these compounds. This study evaluates the antimicrobial activity against various bacteria, highlighting the potential medical applications.
Antioxidant and Anticholinergic Activities : A study by Rezai et al. (2018) discusses the synthesis of bromophenols, including pyrrolidinone derivatives, and their potent antioxidant and anticholinergic activities. This suggests the possibility of using these compounds in the treatment of diseases related to oxidative stress and cholinergic system dysfunction.
Propiedades
IUPAC Name |
3-[(2-bromo-4-ethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-10-3-4-13(12(14)7-10)16-9-11-5-6-15-8-11;/h3-4,7,11,15H,2,5-6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCRSWRTOXOPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC2CCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



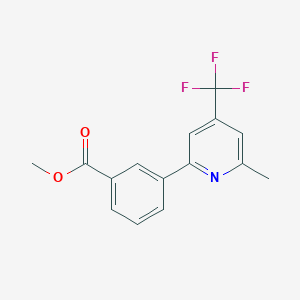
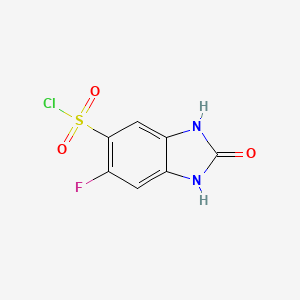
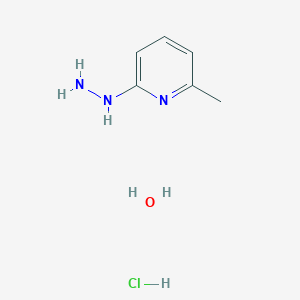
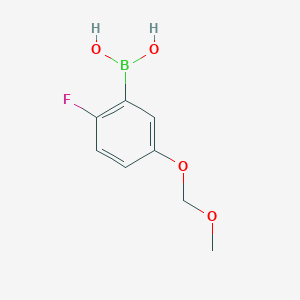
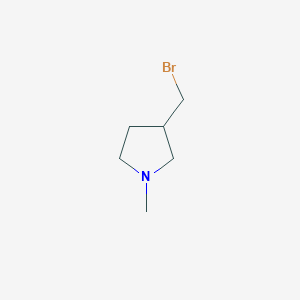
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442537.png)
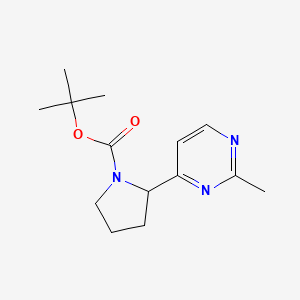
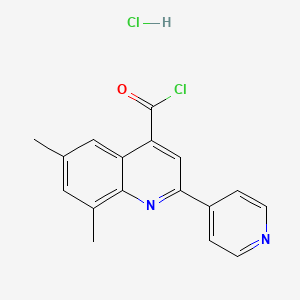

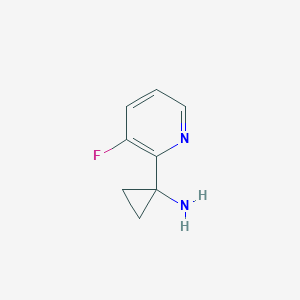
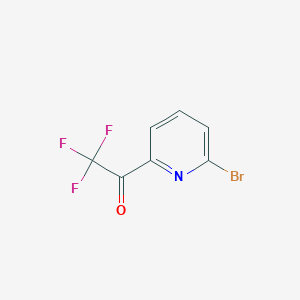
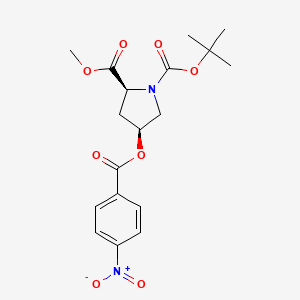
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
